PKG drug G1

oral bioavailability pharmacokinetics species comparison

PKG drug G1 (CAS 374703-78-3) is a first-in-class covalent activator of PKG Iα that directly oxidizes the C42 residue, bypassing upstream NO–sGC–cGMP signaling. Unlike sGC stimulators (riociguat, BAY 41-2272) or PDE5 inhibitors (sildenafil), PKG drug G1 is effective under oxidative stress when sGC is heme-oxidized and NO-insensitive. With oral bioavailability characterized across species (80% rat, >90% dog and monkey), it enables robust cross-species translational study design. The Cys42Ser knock-in mouse provides a validated negative control. Essential for dissecting oxidation-dependent PKG signaling in hypertension research.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B2889782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKG drug G1
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O
InChIInChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+
InChIKeyBPJCCABLAZZIEJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PKG drug G1: Procurement-Ready Overview for PKG Iα Direct Activation Research


PKG drug G1 (CAS 374703-78-3) is a small-molecule activator of protein kinase G Iα (PKG Iα) that targets the C42 cysteine residue through a covalent electrophilic mechanism [1]. Unlike compounds that elevate cGMP upstream, PKG drug G1 directly activates PKG Iα and induces vasodilation in isolated resistance vessels and blood pressure lowering in angiotensin II–induced hypertensive mouse models . It is a research-use only compound with characterized oral absorption and established in vivo dosing paradigms .

PKG drug G1 Procurement Rationale: Why Upstream Pathway Modulators Cannot Replace a Direct PKG Iα Activator


Generic substitution of PKG drug G1 with other PKG pathway modulators is unsupported by mechanistic data. sGC stimulators such as riociguat, BAY 41-2272, and vericiguat elevate cGMP and consequently activate PKG indirectly, but this approach is subject to diminished efficacy under oxidative stress conditions where sGC becomes heme-oxidized and NO-insensitive [1]. Conversely, PDE5 inhibitors like sildenafil elevate cGMP by blocking degradation, yet lack direct PKG activation and have shown distinct effects in comparative studies with sGC stimulators [2]. PKG drug G1 activates PKG Iα directly via covalent targeting of C42, a mechanism that bypasses both cGMP synthesis and degradation machinery [3]. This fundamental mechanistic divergence precludes simple interchangeability and necessitates compound-specific procurement.

PKG drug G1 Quantitative Differentiation Evidence: Direct Comparator and Cross-Study Data


PKG drug G1 Oral Bioavailability: Species-Dependent Absorption Rates Compared to G1-N-oxide

PKG drug G1 demonstrates species-dependent oral absorption rates: 80% in rats versus >90% in dogs and monkeys . In contrast, the structurally related analog PKG drug G1-N-oxide (CAS 374703-78-3 N-oxide derivative) shows distinct pharmacokinetic behavior with different tissue distribution patterns . This absorption differential is critical for designing in vivo studies across species and for assessing translational potential of PKG Iα–targeted interventions.

oral bioavailability pharmacokinetics species comparison

PKG drug G1 vs. sGC Stimulators: Differential Mechanism Evidenced by Cys42Ser Knock-in Mouse Model

PKG drug G1 relaxes U-46619-precontracted mesenteric arteries isolated from wild-type mice but produces no relaxation in vessels from oxidation-insensitive Cys42Ser PKG Iα knock-in (KI) mice . In vivo, PKG drug G1 (20 mg/kg/day × 4 days) lowers blood pressure in hypertensive wild-type mice but fails to lower blood pressure in hypertensive Cys42Ser KI mice [1]. This oxidation-dependent, C42-specific activation mechanism is distinct from sGC stimulators (e.g., riociguat, BAY 41-2272), which elevate cGMP independently of PKG Iα oxidation status and show preserved activity in Cys42Ser KI models [2].

mechanism of action target validation genetic model

PKG drug G1 In Vivo Blood Pressure Lowering: Dose-Dependent Efficacy in Angiotensin II Hypertension Model

PKG drug G1 at 20 mg/kg/day for four days decreased mean arterial pressure in a mouse model of angiotensin II–induced hypertension . At 7.4 mg/kg (intraperitoneal), PKG drug G1 does not decrease blood pressure but induces reflex tachycardia; at 14.8 mg/kg, blood pressure remains unchanged but tachycardia is potentiated [1]. This dose-response profile contrasts with sGC stimulator riociguat, which at 3-10 mg/kg/day reduces blood pressure in normotensive and hypertensive models with a more linear dose-response [2].

in vivo efficacy hypertension blood pressure

PKG drug G1 Oxidation-Dependent Activation: PKG Iα Oxidation Marker Induction vs. Baseline

PKG drug G1 (14.8 mg/kg) induces oxidation of PKG Iα—a direct marker of activation—in the aorta of angiotensin II–induced hypertensive mice . This oxidation-dependent activation is absent in Cys42Ser KI mice, confirming target specificity [1]. In contrast, cGMP-elevating agents (PDE5 inhibitors, sGC stimulators) activate PKG without inducing C42 oxidation, and their efficacy is not contingent on the oxidative status of the kinase [2]. The oxidation marker serves as a unique pharmacodynamic readout for PKG drug G1 that is not available for upstream pathway modulators.

oxidative activation biomarker mechanism validation

PKG drug G1 Optimal Procurement and Application Scenarios in Cardiovascular and Redox Signaling Research


Investigating Oxidation-Dependent PKG Iα Signaling in Hypertension Models

Researchers studying the role of oxidative activation of PKG Iα in hypertension should prioritize PKG drug G1 over sGC stimulators or PDE5 inhibitors. The compound's C42-targeted, oxidation-dependent mechanism enables interrogation of redox-sensitive PKG signaling pathways that are bypassed by cGMP-elevating agents [1]. The Cys42Ser knock-in mouse model provides a validated negative control system for confirming on-target effects [2].

Direct PKG Iα Activation Studies Requiring Oral Bioavailability in Multiple Species

Investigators requiring oral dosing across multiple preclinical species should consider PKG drug G1 based on characterized absorption rates (80% in rats, >90% in dogs and monkeys) . This species-specific PK data supports translational study design and facilitates cross-species dose extrapolation. Alternative direct PKG activators lacking oral PK characterization may necessitate parenteral routes and introduce experimental confounders.

Comparative Pharmacology of Direct vs. Indirect PKG Activation

PKG drug G1 serves as an essential tool compound for dissecting the differential effects of direct PKG Iα activation versus upstream cGMP elevation. By using PKG drug G1 alongside sGC stimulators (e.g., riociguat, BAY 41-2272) and PDE5 inhibitors (e.g., sildenafil), researchers can mechanistically separate oxidation-dependent PKG signaling from NO-sGC-cGMP pathway modulation [3]. The oxidation biomarker enables pharmacodynamic tracking unique to direct activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKG drug G1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.